

Isolating Ochracenomicin B from Amicolatopsis sp.: A Technical Guide

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Compound of Interest

Compound Name: Ochracenomicin B

Cat. No.: B1247948

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isolation and characterization of **Ochracenomicin B**, a benz[a]anthraquinone antibiotic, from the fermentation broth of *Amicolatopsis* sp. The methodologies outlined below are based on the foundational research describing the discovery of this compound. **Ochracenomicin B**, along with its congeners Ochracenomicin A and C, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Fermentation of *Amicolatopsis* sp.

The production of **Ochracenomicin B** is initiated through the submerged fermentation of *Amicolatopsis* sp. Strain MI38-39F6. Optimal production is achieved under specific culture conditions designed to maximize the yield of the target secondary metabolite.

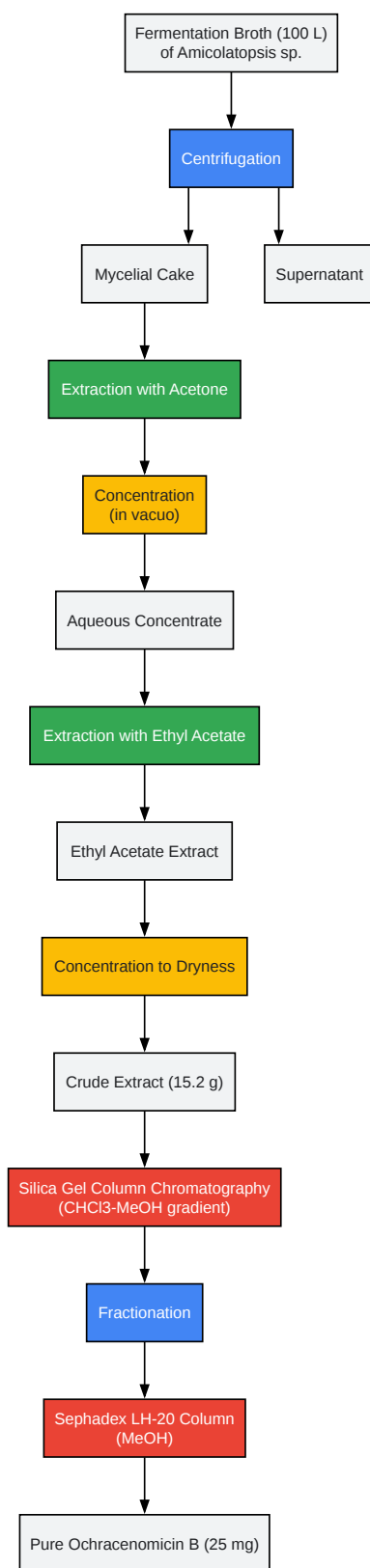
Table 1: Fermentation Parameters for **Ochracenomicin B** Production

Parameter	Value/Condition
Producing Strain	Amicolatopsis sp. MI38-39F6
Culture Medium	Glucose (1.0%), Soluble Starch (2.0%), Soybean Meal (2.0%), Yeast Extract (0.2%), NaCl (0.5%), K ₂ HPO ₄ (0.05%), MgSO ₄ ·7H ₂ O (0.05%), CaCO ₃ (0.3%)
pH	7.2 (before sterilization)
Inoculum	5% (v/v) seed culture
Fermentation Volume	100 L
Temperature	28°C
Agitation	200 rpm
Aeration	1.0 vvm
Fermentation Time	96 hours

Extraction and Purification Protocol

The isolation of **Ochracenomicin B** from the fermentation broth involves a multi-step process of extraction and chromatographic separation. The lipophilic nature of the compound dictates the use of organic solvents for extraction, followed by purification using column chromatography.

Experimental Workflow



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Caption: Isolation workflow for **Ochracenomicin B**.

Detailed Methodologies

- **Extraction:** The fermentation broth (100 L) is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is then extracted with acetone.
- **Solvent Partitioning:** The acetone extract is concentrated under reduced pressure to yield an aqueous concentrate. This concentrate is subsequently extracted with ethyl acetate.
- **Crude Extract Preparation:** The ethyl acetate layer is collected and evaporated to dryness to yield a crude extract.
- **Silica Gel Chromatography:** The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).
- **Sephadex LH-20 Chromatography:** Fractions containing **Ochracenomicin B** are pooled, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol. This step yields purified **Ochracenomicin B**.

Physicochemical and Spectroscopic Properties

Ochracenomicin B is characterized by its distinct physicochemical properties and spectroscopic data, which confirm its structure as a benz[a]anthraquinone derivative.

Table 2: Physicochemical Properties of **Ochracenomicin B**

Property	Value
Appearance	Yellow Powder
Molecular Formula	C ₂₆ H ₂₈ O ₈
Molecular Weight	468
UV (MeOH) λ _{max} nm (ε)	228 (38,000), 260 (32,000), 292 (18,000), 410 (11,000)
Solubility	Soluble in Methanol, Chloroform; Insoluble in Water

Table 3: ^{13}C and ^1H NMR Spectroscopic Data for **Ochracenomicin B** (in CDCl_3)

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	161.5	-
2	118.2	7.25 (d, 8.8)
3	137.0	7.78 (t, 8.8)
4	119.5	7.65 (d, 8.8)
5	182.1	-
6	188.0	-
7	133.5	-
8	134.8	8.21 (s)
9	126.8	7.75 (m)
10	127.5	7.75 (m)
11	134.2	8.65 (m)
12	130.5	9.25 (m)
1-OCH ₃	56.5	4.05 (s)
...

(Note: This is a representative subset of the full NMR data.)

Biological Activity

Ochracenomicin B exhibits antibacterial activity, primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are determined using a standard agar dilution method.

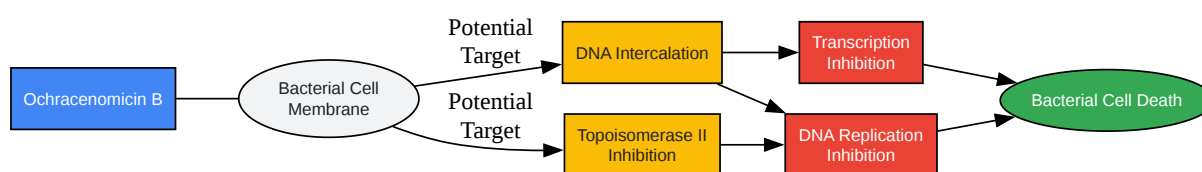
Table 4: Antibacterial Activity of **Ochracenomicin B** (MIC, $\mu\text{g/mL}$)

Test Organism	MIC (µg/mL)
Staphylococcus aureus FDA 209P	3.13
Bacillus subtilis PCI 219	6.25
Micrococcus luteus PCI 1001	1.56
Escherichia coli NIHJ	>100
Pseudomonas aeruginosa P-3	>100

The data indicates that **Ochracenomicin B** is potent against Gram-positive bacteria but shows weak or no activity against the tested Gram-negative bacteria.

Potential Signaling Pathway Interaction

While the specific signaling pathways affected by **Ochracenomicin B** are not fully elucidated, its structural class as an anthracycline suggests potential interactions with cellular processes such as DNA intercalation and topoisomerase II inhibition, common mechanisms for this class of compounds. Further research is required to delineate its precise mechanism of action.



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Caption: Postulated mechanism of action for **Ochracenomicin B**.

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